Isobutyryl Meldrum's Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

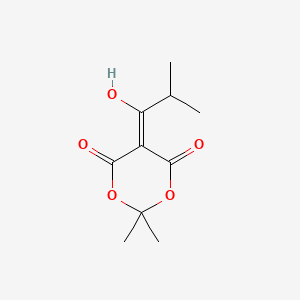

2D Structure

3D Structure

Properties

IUPAC Name |

5-(1-hydroxy-2-methylpropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-5(2)7(11)6-8(12)14-10(3,4)15-9(6)13/h5,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAIJVQVOJMDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C1C(=O)OC(OC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716083 | |

| Record name | 5-(1-Hydroxy-2-methylpropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84794-38-7 | |

| Record name | 5-(1-Hydroxy-2-methylpropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Isobutyryl Meldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Isobutyryl Meldrum's Acid (also known as 5-(2-methylpropanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione). The protocol detailed herein is adapted from a well-established procedure for the acylation of Meldrum's acid and is intended to serve as a foundational method for laboratory-scale preparation. This document includes a detailed experimental protocol, tables of reactants and their properties, and visualizations of the chemical transformation and experimental workflow.

Overview and Principle

The synthesis of this compound is achieved through the C-acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with isobutyryl chloride. Meldrum's acid possesses a highly acidic methylene group (C5) flanked by two carbonyl groups, making it readily deprotonated by a mild base, such as pyridine, to form a nucleophilic enolate. This enolate then reacts with the electrophilic carbonyl carbon of isobutyryl chloride in a nucleophilic acyl substitution reaction to yield the target product. The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane, at reduced temperatures to control the reactivity of the acyl chloride.

Reactant and Product Data

A summary of the key reactants and the product, including their chemical structures and relevant physical properties, is presented below.

| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |

| Meldrum's Acid |  | C₆H₈O₄ | 144.13 | Starting Material | 2033-24-1 |

| Isobutyryl Chloride |  | C₄H₇ClO | 106.55 | Acylating Agent | 79-30-1 |

| Pyridine |  | C₅H₅N | 79.10 | Base | 110-86-1 |

| Dichloromethane |  | CH₂Cl₂ | 84.93 | Solvent | 75-09-2 |

| This compound | C₁₀H₁₄O₅ | 214.22 | Product | 84794-38-7 |

Experimental Protocol

This protocol is adapted from a general and reliable procedure for the synthesis of acyl Meldrum's acids published in Organic Syntheses.[1]

Materials:

-

Recrystallized Meldrum's acid

-

Freshly distilled isobutyryl chloride

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

2 N Hydrochloric acid (HCl)

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottomed flask with a magnetic stirrer and a dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 300-mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve recrystallized Meldrum's acid (0.165 mol, 23.78 g) in anhydrous dichloromethane (65 mL).

-

Base Addition: Cool the flask in an ice bath. Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous pyridine (0.40 mol, 32.2 mL) dropwise to the stirred solution over a period of 10 minutes. The solution should remain clear and colorless.

-

Acylation: Prepare a solution of freshly distilled isobutyryl chloride (0.16 mol, 16.9 mL) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over a 2-hour period while maintaining the temperature at 0 °C with the ice bath.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour, followed by stirring for one more hour at room temperature. The mixture may become cloudy and orange.

-

Workup - Acid Wash: Dilute the reaction mixture with dichloromethane (35 mL) and pour it into a separatory funnel containing 100 mL of 2 N hydrochloric acid and crushed ice. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with 25-mL portions of dichloromethane.

-

Washing: Combine the organic layers and wash them twice with 25-mL portions of 2 N hydrochloric acid, followed by one wash with 30 mL of saturated sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound, which is expected to be a pale-yellow solid.

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ether-hexane or dichloromethane-hexane, to yield a crystalline solid.

Quantitative Data Summary

| Parameter | Value/Description | Citation |

| Typical Yield (Analogous Reaction) | 97% (crude) | [1] |

| Appearance | Expected to be a pale-yellow solid | [1] |

| Melting Point | Not reported. For comparison, 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione has a melting point of 96–97 °C (decomposes). | [1] |

Characterization Data (Predicted/Analogous):

-

¹H NMR: The proton NMR spectrum is expected to show signals for the gem-dimethyl protons of the Meldrum's acid core (singlet, ~1.7 ppm), a methine proton from the isobutyryl group (septet), and the methyl protons of the isobutyryl group (doublet). Due to the enol form, a broad singlet at a downfield chemical shift (e.g., >10 ppm) corresponding to the enolic proton may also be observed.

-

¹³C NMR: The carbon NMR spectrum should display characteristic signals for the carbonyl carbons of the Meldrum's acid ring and the isobutyryl group, the quaternary carbon of the dioxinone ring, and the carbons of the isobutyryl alkyl chain.

Visualizations

Synthesis Pathway

The following diagram illustrates the chemical transformation from Meldrum's acid to this compound.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

This diagram outlines the major steps in the experimental protocol.

Caption: Step-by-step workflow for the synthesis and purification.

Disclaimer: This guide is intended for informational purposes for qualified individuals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines. The provided protocol is an adaptation, and optimization may be required to achieve desired results.

References

physical properties of Isobutyryl Meldrum's Acid

An In-depth Technical Guide to the Physical Properties of Isobutyryl Meldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS Number 84794-38-7, is a derivative of Meldrum's acid, a versatile reagent in organic synthesis.[1][2] Its formal IUPAC name is 2,2-dimethyl-5-(2-methylpropanoyl)-1,3-dioxane-4,6-dione . The structure incorporates the rigid 1,3-dioxane-4,6-dione backbone of Meldrum's acid, functionalized with an isobutyryl group at the C5 position. This modification makes it a valuable intermediate for the synthesis of more complex molecules, particularly β-keto esters and various heterocyclic compounds.[3][4] Like its parent compound, this compound is noted for the high acidity of the C5 proton (in its non-acylated form) and the high reactivity of the acyl group, making it a potent acylating agent.[5]

Chemical and Physical Properties

The available quantitative data for this compound are summarized in the table below. It is important to note that while the parent compound, Meldrum's acid, is a crystalline solid, this compound is described as an oil, suggesting a melting point below room temperature.[3][5]

| Property | Value | Reference |

| CAS Number | 84794-38-7 | [1] |

| Molecular Formula | C₁₀H₁₄O₅ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Appearance | Light Brown Oil | [3] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | [3] |

| Storage Condition | -20°C Freezer | [3] |

For comparative purposes, the physical properties of the parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) , are as follows:

-

Melting Point: 92-96 °C (decomposes)[6]

-

Density: Approximately 1.13 g/cm³[7]

-

Appearance: White to light yellow crystalline solid[7]

Spectral Data

-

¹H NMR: The spectrum would be expected to show signals for the gem-dimethyl protons of the dioxane ring, and characteristic signals for the isobutyryl group (a septet for the CH proton and a doublet for the two methyl groups).

-

¹³C NMR: The spectrum would feature characteristic peaks for the carbonyl carbons of the Meldrum's acid ring and the isobutyryl group, as well as signals for the quaternary carbon and the gem-dimethyl carbons of the dioxane ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Acylated Meldrum's acids typically show multiple strong peaks in the region of 1700-1800 cm⁻¹.

Experimental Protocols

Synthesis of this compound via Acylation

The synthesis of this compound is typically achieved through the acylation of Meldrum's acid with isobutyryl chloride in the presence of a base, such as pyridine.[8][9] The following is a representative experimental protocol adapted from general procedures for the acylation of Meldrum's acid.

Materials:

-

2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)

-

Isobutyryl chloride

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

2 N Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of Meldrum's acid (1.0 eq) in anhydrous dichloromethane is prepared in a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., argon or nitrogen).

-

The flask is cooled to 0 °C in an ice bath.

-

Anhydrous pyridine (2.0-2.5 eq) is added dropwise to the stirred solution.[8]

-

A solution of freshly distilled isobutyryl chloride (1.0-1.1 eq) in anhydrous dichloromethane is added dropwise via the addition funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.[8]

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour, followed by stirring for another hour at room temperature to ensure the reaction goes to completion.[8]

-

The reaction mixture is then diluted with dichloromethane and poured into a separatory funnel containing cold 2 N HCl to neutralize the pyridine.

-

The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.[8]

-

The combined organic layers are washed sequentially with 2 N HCl and saturated brine, then dried over anhydrous sodium sulfate.[8]

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound, which can be purified further if necessary, typically by column chromatography.

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 84794-38-7 [chemicalbook.com]

- 3. theclinivex.com [theclinivex.com]

- 4. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isobutyryl Meldrum's Acid (CAS 84794-38-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyryl Meldrum's Acid, with the Chemical Abstracts Service (CAS) number 84794-38-7, is a versatile reagent in organic synthesis, belonging to the family of acyl Meldrum's acids. These compounds are noted for their high reactivity and serve as valuable intermediates in the creation of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its applications, particularly in the realm of medicinal chemistry and drug development.

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) itself is a highly acidic cyclic ester of malonic acid.[1][2] The presence of the isobutyryl group at the 5-position of the Meldrum's acid scaffold imparts specific reactivity, making it a key building block for the synthesis of various β-keto esters and amides, which are important pharmacophores in many biologically active molecules.[1][3][4]

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from those of Meldrum's acid and its other acyl derivatives.

Table 1: General Properties of this compound

| Property | Value | Source/Reference |

| CAS Number | 84794-38-7 | [4] |

| Molecular Formula | C10H14O5 | Inferred |

| Molecular Weight | 214.22 g/mol | Inferred |

| Appearance | Expected to be a solid or oil | [4] |

| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate | [4] |

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a general and reliable method for the acylation of Meldrum's acid can be adapted for its preparation. The following protocol is based on a well-established procedure for the synthesis of acyl Meldrum's acids.

Experimental Protocol: Acylation of Meldrum's Acid

This procedure is adapted from a general method for the C-acylation of Meldrum's acid.

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Isobutyryl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (2 N)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve Meldrum's acid in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add anhydrous pyridine to the stirred solution.

-

In a separate dropping funnel, prepare a solution of isobutyryl chloride in anhydrous dichloromethane.

-

Add the isobutyryl chloride solution dropwise to the cooled Meldrum's acid solution over a period of 1-2 hours.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for one hour, followed by stirring at room temperature for another hour.

-

Pour the reaction mixture into a separatory funnel containing crushed ice and 2 N hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 2 N hydrochloric acid and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

// Nodes MeldrumsAcid [label="Meldrum's Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; IsobutyrylChloride [label="Isobutyryl\nChloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyridine [label="Pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; DCM [label="Dichloromethane\n(Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionMixture [label="Reaction Mixture", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(HCl, Brine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(Recrystallization/\nChromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Isobutyryl\nMeldrum's Acid", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges MeldrumsAcid -> ReactionMixture; IsobutyrylChloride -> ReactionMixture; Pyridine -> ReactionMixture [label="Base"]; DCM -> ReactionMixture; ReactionMixture -> Workup; Workup -> Purification; Purification -> Product; }

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Signals |

| ¹H NMR | Signals corresponding to the gem-dimethyl protons of the Meldrum's acid core, a methine proton, and signals for the isobutyryl group (a septet and a doublet). |

| ¹³C NMR | Carbonyl signals for the dione and the isobutyryl ketone, signals for the quaternary and methine carbons of the Meldrum's acid ring, and signals for the isobutyryl group carbons. |

| FT-IR (cm⁻¹) | Strong carbonyl stretching frequencies characteristic of the dione system and the ketone. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Applications in Drug Development and Organic Synthesis

Acyl derivatives of Meldrum's acid are highly valuable in organic synthesis due to their ability to act as masked malonic acid monoesters. They are primarily used in the synthesis of β-keto esters and β-keto amides, which are key structural motifs in a wide range of pharmaceuticals and natural products.[3][4]

Synthesis of β-Keto Esters

This compound can be readily converted to various β-keto esters by reaction with alcohols under thermal or acid-catalyzed conditions. This reaction proceeds via the formation of a highly reactive acylketene intermediate.

Experimental Protocol: Synthesis of a β-Keto Ester

-

Dissolve this compound in a suitable alcohol (e.g., methanol, ethanol, or tert-butanol).

-

Heat the solution to reflux for several hours until the reaction is complete (monitored by TLC).

-

Remove the excess alcohol under reduced pressure.

-

The resulting crude β-keto ester can be purified by distillation or column chromatography.

// Nodes IsobutyrylMeldrumsAcid [label="Isobutyryl\nMeldrum's Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohol [label="Alcohol\n(R-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; BetaKetoEster [label="β-Keto Ester", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges IsobutyrylMeldrumsAcid -> Heat; Alcohol -> Heat; Heat -> BetaKetoEster; }

Caption: Reaction of this compound with an alcohol to form a β-keto ester.

Synthesis of β-Keto Amides

Similarly, the reaction of this compound with primary or secondary amines yields β-keto amides. This transformation is highly efficient and provides access to a diverse range of amide-containing compounds.[5]

Experimental Protocol: Synthesis of a β-Keto Amide

-

Dissolve this compound in an inert solvent such as toluene or THF.

-

Add the desired amine to the solution.

-

Heat the reaction mixture to reflux for several hours.

-

After cooling, the reaction mixture can be worked up by washing with dilute acid and brine.

-

The crude product can be purified by recrystallization or column chromatography.

// Nodes IsobutyrylMeldrumsAcid [label="Isobutyryl\nMeldrum's Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Amine\n(R₂NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; BetaKetoAmide [label="β-Keto Amide", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges IsobutyrylMeldrumsAcid -> Heat; Amine -> Heat; Heat -> BetaKetoAmide; }

Caption: Reaction of this compound with an amine to form a β-keto amide.

While specific examples of this compound in the synthesis of marketed drugs are not readily found in the literature, the β-keto ester and β-keto amide moieties it can generate are present in numerous bioactive molecules, including antibiotics, anti-inflammatory agents, and central nervous system drugs. Therefore, it serves as a crucial building block for the discovery and development of new therapeutic agents.

Signaling Pathways and Logical Relationships

The primary role of this compound in a drug development context is as a synthetic intermediate. Its direct interaction with biological signaling pathways is not its intended function. However, the molecules synthesized from this compound can be designed to target a multitude of signaling pathways implicated in various diseases. The logical relationship is therefore indirect, as depicted in the following diagram.

// Nodes IMA [label="Isobutyryl\nMeldrum's Acid", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2]; BKE [label="β-Keto Esters", fillcolor="#34A853", fontcolor="#FFFFFF", width=2]; BKA [label="β-Keto Amides", fillcolor="#EA4335", fontcolor="#FFFFFF", width=2]; Bioactive [label="Bioactive Molecules\n(e.g., Drug Candidates)", fillcolor="#FBBC05", fontcolor="#202124", width=2.5]; Target [label="Biological Target\n(e.g., Enzyme, Receptor)", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5]; Pathway [label="Signaling Pathway\nModulation", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5]; Effect [label="Therapeutic Effect", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5];

// Edges IMA -> BKE [label=" + Alcohol"]; IMA -> BKA [label=" + Amine"]; BKE -> Bioactive; BKA -> Bioactive; Bioactive -> Target [label=" interacts with"]; Target -> Pathway [label=" modulates"]; Pathway -> Effect; }

Caption: The role of this compound in the drug development pipeline.

Conclusion

This compound is a reactive and versatile synthetic intermediate with significant potential in organic synthesis and drug discovery. Its ability to serve as a precursor to β-keto esters and β-keto amides makes it a valuable tool for medicinal chemists. While specific physical and spectral data for this compound are not extensively documented, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of Meldrum's acid and its derivatives. Further research into the applications of this specific reagent could unveil novel synthetic routes to important pharmaceutical agents.

References

An In-depth Technical Guide on the Thermal Stability of Isobutyryl Meldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyryl Meldrum's acid, a derivative of Meldrum's acid, is a versatile reagent in organic synthesis, valued for its ability to generate isobutyrylketene upon thermolysis. This highly reactive intermediate is a powerful tool for the construction of complex molecular architectures, particularly in the development of novel pharmaceutical compounds. Understanding the thermal stability of this compound is paramount for its effective and safe utilization in synthetic protocols. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its decomposition pathway and key stability data. Detailed experimental protocols for its synthesis and thermal analysis are presented to aid researchers in their practical applications.

Introduction

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are renowned for their high acidity and reactivity, making them invaluable building blocks in organic chemistry.[1] Acyl derivatives of Meldrum's acid, such as this compound (5-isobutyryl-2,2-dimethyl-1,3-dioxane-4,6-dione), serve as convenient precursors to highly reactive α-oxoketenes.[2] The thermal decomposition of these compounds proceeds via a retro-Diels-Alder reaction, yielding the desired ketene, acetone, and carbon dioxide.[3] The in situ generation of isobutyrylketene from this compound allows for its immediate use in subsequent reactions, such as cycloadditions and nucleophilic additions, to construct complex molecular scaffolds.

The thermal lability of acyl Meldrum's acids, while synthetically useful, also presents challenges in terms of handling and storage. A thorough understanding of the thermal decomposition profile of this compound is therefore crucial for optimizing reaction conditions, ensuring safety, and maximizing yields. This guide summarizes the key aspects of the thermal stability of this compound and provides detailed experimental methodologies for its characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of Meldrum's acid with isobutyryl chloride in the presence of a base, such as pyridine.

Experimental Protocol: Synthesis of 5-isobutyryl-2,2-dimethyl-1,3-dioxane-4,6-dione

Materials:

-

Meldrum's acid (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine (2.0 eq)

-

Isobutyryl chloride (1.2 eq)

-

2 N Hydrochloric acid

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of Meldrum's acid in anhydrous dichloromethane is prepared in a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Anhydrous pyridine is added dropwise to the stirred solution under an inert atmosphere (e.g., argon or nitrogen).

-

Isobutyryl chloride is then added dropwise to the reaction mixture, and stirring is continued for several hours at room temperature.

-

The reaction mixture is then poured into ice-cold 2 N hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with 2 N hydrochloric acid and saturated sodium chloride solution, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.[4]

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through a concerted retro-[4+2] cycloaddition (retro-Diels-Alder) reaction. Upon heating, the 1,3-dioxane-4,6-dione ring fragments to generate three molecules: isobutyrylketene, acetone, and carbon dioxide.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, the TGA thermogram is expected to show a single, sharp weight loss corresponding to the concerted decomposition into isobutyrylketene, acetone, and carbon dioxide.

Table 1: Expected TGA Data for this compound (based on analogs)

| Parameter | Expected Value |

| Onset Decomposition Temperature (Tonset) | 120 - 150 °C |

| Peak Decomposition Temperature (Tpeak) | 140 - 170 °C |

| Total Weight Loss | ~69% (corresponding to loss of acetone and CO₂) |

Note: These values are estimations based on the thermal behavior of other aliphatic acyl Meldrum's acids. The actual values may vary.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point, followed by a broader endotherm or exotherm associated with its decomposition.

Table 2: Expected DSC Data for this compound (based on analogs)

| Parameter | Expected Value |

| Melting Point (Tm) | 80 - 110 °C |

| Decomposition Enthalpy (ΔHdecomp) | Varies depending on conditions |

Note: The decomposition can be endothermic or exothermic depending on the subsequent reactions of the highly reactive ketene intermediate.

Experimental Protocols for Thermal Analysis

4.3.1. Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Experimental Conditions: The sample is heated from ambient temperature to approximately 300 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min).

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset and peak decomposition temperatures, as well as the total percentage of weight loss.

4.3.2. Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions: The sample and reference are heated from ambient temperature to approximately 250 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to determine the melting point and the enthalpy of decomposition.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of synthesized this compound.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| 1H NMR (CDCl3) | δ (ppm): ~3.5 (m, 1H, CH of isobutyryl), ~1.7 (s, 6H, gem-dimethyl), ~1.2 (d, 6H, CH3 of isobutyryl) |

| 13C NMR (CDCl3) | δ (ppm): ~205 (C=O, isobutyryl), ~165 (C=O, dioxane), ~105 (C(CH3)2), ~70 (C5), ~35 (CH of isobutyryl), ~27 (gem-dimethyl), ~18 (CH3 of isobutyryl) |

| IR (KBr) | ν (cm-1): ~1780, ~1740 (C=O stretching, dioxane diones), ~1710 (C=O stretching, isobutyryl ketone) |

Note: The chemical shifts are estimations based on the spectra of analogous compounds.[5] The enol form of the acyl Meldrum's acid can also be present, which would result in different spectroscopic data.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from synthesis to thermal characterization of this compound.

Conclusion

This compound is a valuable synthetic intermediate whose utility is intrinsically linked to its thermal lability. This guide has provided a detailed overview of its synthesis, thermal decomposition pathway, and methods for its characterization. While specific quantitative thermal stability data for this compound remains to be published, the information compiled from analogous compounds offers a reliable framework for researchers. The experimental protocols and workflows presented herein are intended to facilitate the safe and effective use of this compound in the development of new chemical entities, particularly within the pharmaceutical industry. Further research into the precise thermal properties of this and other acyl Meldrum's acids will undoubtedly contribute to the broader application of these versatile reagents.

References

Solubility Profile of Isobutyryl Meldrum's Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Isobutyryl Meldrum's Acid (2,2-dimethyl-5-(2-methylpropanoyl)-1,3-dioxane-4,6-dione). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from synthetic and purification procedures, alongside a detailed experimental protocol for determining precise solubility values.

Qualitative Solubility of this compound

Based on available data for this compound and related acylated Meldrum's acid derivatives, a qualitative solubility profile has been compiled. This information is primarily derived from solvents used in its synthesis, purification, and analysis.

| Solvent Classification | Solvent | Qualitative Solubility | Source / Rationale |

| Halogenated | Dichloromethane (DCM) | Soluble[1] | Explicitly mentioned as a solvent.[1] |

| Chloroform | Soluble[1] | Explicitly mentioned as a solvent.[1] | |

| Esters | Ethyl Acetate | Soluble[1] | Explicitly mentioned as a solvent.[1] |

| Alcohols | Methanol | Likely Soluble | Used for refluxing and recrystallization of similar acyl Meldrum's acids. |

| Ethanol | Likely Soluble | Used for washing and recrystallization of related Meldrum's acid derivatives. | |

| Ethers | Diethyl Ether | Likely Sparingly Soluble / Soluble in combination | Used in combination with hexane for recrystallization of a similar acyl Meldrum's acid, suggesting it is a solvent in which the compound is soluble, while hexane acts as an anti-solvent. |

| Methyl tert-butyl ether (MTBE) | Likely Soluble | Used for recrystallization of Meldrum's acid. | |

| Aprotic Polar | Dioxane | Likely Soluble | Meldrum's acid is reported to be soluble in dioxane. |

| Non-Polar | Hexane | Likely Insoluble / Sparingly Soluble | Used as an anti-solvent in recrystallization mixtures for a similar acyl Meldrum's acid. |

| Aqueous | Water | Likely Sparingly Soluble / Insoluble | Meldrum's acid itself is sparingly soluble in water[2]; the addition of the isobutyryl group is expected to decrease aqueous solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., UV-Vis spectrophotometer, NMR).

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the filtered saturated solution and the standard solutions using a calibrated analytical method (e.g., HPLC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

-

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

Conclusion

References

The Enduring Legacy of Meldrum's Acid: A Century of Discovery and Therapeutic Innovation

An In-depth Technical Guide on the Discovery, History, and Derivatives of a Versatile Compound

From its serendipitous discovery in the early 20th century to its contemporary applications in cutting-edge drug development, Meldrum's acid has carved a unique and indispensable niche in the landscape of organic chemistry. This technical guide provides a comprehensive overview of the history, synthesis, and diverse applications of Meldrum's acid and its derivatives, with a particular focus on their burgeoning role in medicinal chemistry and drug discovery. Tailored for researchers, scientists, and drug development professionals, this document delves into the experimental protocols for the synthesis of key derivatives and presents quantitative data on their biological activities, offering a valuable resource for those seeking to harness the synthetic potential of this remarkable scaffold.

A Historical Journey: From Misidentification to a Cornerstone of Synthesis

The story of Meldrum's acid begins in 1908 with Scottish chemist Andrew Norman Meldrum.[1] While investigating the condensation reaction of malonic acid and acetone in acetic anhydride and sulfuric acid, he isolated a crystalline compound with unexpectedly high acidity.[1][2] Based on this pronounced acidity, Meldrum incorrectly identified the structure as a β-lactone of β-hydroxyisopropylmalonic acid.[2] This misinterpretation persisted for four decades until 1948, when David Davidson and his colleagues correctly elucidated the structure as 2,2-dimethyl-1,3-dioxane-4,6-dione, a cyclic diester.[3] This pivotal correction unveiled the true nature of the compound and paved the way for a deeper understanding of its unique reactivity.

The high acidity of Meldrum's acid (pKa of 4.97 in water) is a defining characteristic, stemming from the two electron-withdrawing carbonyl groups flanking the C5 methylene protons.[3] This feature facilitates the facile formation of a stable enolate, making the C5 position a nucleophilic hub for a vast array of chemical transformations.

Synthetic Versatility: A Gateway to a Universe of Derivatives

The true power of Meldrum's acid lies in its synthetic versatility. The activated methylene group at the C5 position serves as a versatile handle for the introduction of a wide range of substituents, leading to a diverse library of derivatives with tailored properties. Key reactions for derivatization include Knoevenagel condensations, alkylations, and acylations.

Knoevenagel Condensation: The Formation of Arylidene Derivatives

The Knoevenagel condensation is a cornerstone reaction for the synthesis of 5-arylidene Meldrum's acid derivatives. This reaction typically involves the condensation of Meldrum's acid with an aldehyde or ketone, often catalyzed by a weak base. These derivatives have garnered significant attention due to their broad spectrum of biological activities.

Alkylation and Acylation: Expanding the Chemical Space

The nucleophilic C5 position of Meldrum's acid readily undergoes alkylation and acylation reactions, allowing for the introduction of a vast array of functional groups. These reactions provide access to a diverse range of derivatives with potential applications in various fields, including materials science and medicinal chemistry.

Experimental Protocols: A Practical Guide to Synthesis

To facilitate further research and development, this section provides detailed experimental protocols for the synthesis of key Meldrum's acid derivatives.

Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation

Materials:

-

Meldrum’s acid

-

Aromatic aldehyde (e.g., vanillin)

-

Ethanol

-

Catalyst (e.g., (PhNH₃)₂CuCl₄)

Procedure:

-

Dissolve Meldrum’s acid (1.5 mmol) in 5 mL of absolute ethanol in a 10 mL round-bottomed flask.[3]

-

Add the selected aldehyde at room temperature.[3]

-

Immediately add the catalyst, for instance, (PhNH₃)₂CuCl₄ (1 mg/mL, 0.85 mol%).[3]

-

Precipitation of the product typically occurs within 5 to 10 minutes.[3]

-

After one hour, filter the amorphous powder and wash it with 96% ethanol and water.[3]

-

The Knoevenagel adducts are isolated in good purity.[3]

Synthesis of Acyl Meldrum's Acid Derivatives

Materials:

-

Recrystallized Meldrum’s acid

-

Anhydrous dichloromethane

-

Anhydrous pyridine

-

Acyl chloride (e.g., phenylacetyl chloride)

-

2 N Hydrochloric acid

Procedure:

-

In a 300-mL round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, dissolve 23.75 g (0.165 mol) of recrystallized Meldrum's acid in 65 mL of anhydrous dichloromethane.[3]

-

Cool the flask in an ice bath and add 32.5 mL (0.40 mol) of anhydrous pyridine with stirring under an argon atmosphere over a 10-minute period.[3]

-

To the resulting clear solution, add a solution of 25.0 g (0.16 mol) of freshly distilled phenylacetyl chloride in 50 mL of anhydrous dichloromethane over a 2-hour period.[3]

-

After the addition is complete, stir the orange, cloudy reaction mixture for 1 hour at 0°C, then for an additional hour at room temperature.[3]

-

Dilute the reaction mixture with 35 mL of dichloromethane and pour it into 100 mL of 2 N hydrochloric acid containing crushed ice.[3]

-

Separate the organic phase and extract the aqueous layer twice with 25-mL portions of dichloromethane.[3]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the acyl Meldrum's acid.

Synthesis of 5-Alkyl Meldrum's Acid Derivatives

Materials:

-

5-(4-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Compound 3)

-

Alkyl bromide (e.g., octyl bromide)

-

Potassium carbonate

-

Dimethylformamide (DMF)

Procedure:

-

Treat compound 3 with an alkyl bromide in DMF solvent with potassium carbonate as a base.

-

Stir the reaction mixture for 18 hours at room temperature to produce the 5-alkyl derivative in high yield.[4]

Quantitative Data: Biological Activities of Meldrum's Acid Derivatives

The diverse chemical space accessible through the derivatization of Meldrum's acid has led to the discovery of compounds with significant biological activities, particularly in the realm of anticancer and antimicrobial research. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of selected Meldrum's acid derivatives.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected 5-Arylidene Meldrum's Acid Derivatives against Various Cancer Cell Lines [2][3]

| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | DU-145 (Prostate) |

| 3i | - | 15.7 | 21.8 | - |

| 6b | 6.67 ± 0.39 | 4.44 ± 0.32 | - | 12.38 ± 0.51 |

| 6c | 7.32 ± 0.62 | 6.87 ± 0.33 | - | 15.40 ± 0.60 |

| 6m | - | 9.68 ± 0.10 | - | - |

| 6n | - | 9.52 ± 0.38 | - | - |

| Doxorubicin | - | - | - | - |

| cis-DDP | - | Similar to 3i | Similar to 3i | - |

Table 2: In Vitro α-Glucosidase Inhibitory Activity (IC₅₀ in µM) of Selected Meldrum's Acid-Triazole Hybrids [5]

| Compound | IC₅₀ (µM) |

| 7g | 32.19 ± 0.27 |

| 7h | 29.62 ± 0.17 |

| 7i | 4.63 ± 0.11 |

| 7j | 23.98 ± 0.65 |

| 7k | 28.52 ± 0.34 |

| Acarbose (Standard) | - |

| Meldrum's Acid (Parent) | Less potent than derivatives |

Visualizing the Mechanisms: Pathways and Workflows

To provide a clearer understanding of the synthesis and potential mechanisms of action of Meldrum's acid derivatives, the following diagrams have been generated using the DOT language.

Conclusion and Future Perspectives

From its humble and misunderstood origins, Meldrum's acid has blossomed into a cornerstone of modern organic synthesis. Its unique reactivity and the vast chemical space of its derivatives continue to inspire chemists to explore new synthetic methodologies and applications. The demonstrated biological activities of Meldrum's acid derivatives, particularly in the fields of oncology and infectious diseases, underscore their immense potential as therapeutic agents. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to further explore this versatile scaffold, paving the way for the discovery of novel drug candidates and innovative chemical entities. The future of Meldrum's acid and its derivatives appears bright, with ongoing research promising to unlock even more of its latent potential in the years to come.

References

An In-depth Technical Guide to Isobutyryl Meldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Isobutyryl Meldrum's Acid (also known as 5-(2-methylpropanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione), a versatile reagent in organic synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications, particularly in the synthesis of heterocyclic compounds.

Chemical and Physical Properties

This compound is a derivative of Meldrum's acid, characterized by the presence of an isobutyryl group at the C5 position. This modification makes it a valuable intermediate for the introduction of the isobutyryl moiety in various molecular scaffolds. Its key properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 214.22 g/mol | |

| Chemical Formula | C₁₀H₁₄O₅ | |

| CAS Number | 84794-38-7 | |

| Appearance | Light brown oil | |

| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate. | |

| Storage | Store at -20°C for long-term stability. |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the acylation of Meldrum's acid with isobutyryl chloride in the presence of a base, typically pyridine, in an inert solvent like dichloromethane.

2.1. Experimental Protocol: Acylation of Meldrum's Acid

This protocol is adapted from established procedures for the acylation of Meldrum's acid.[1]

Materials:

-

Meldrum's acid (1.0 equivalent)

-

Anhydrous pyridine (2.0 - 2.5 equivalents)

-

Isobutyryl chloride (1.0 - 1.1 equivalents)

-

Anhydrous dichloromethane (DCM)

-

2M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add anhydrous pyridine to the stirred solution.

-

In a separate dropping funnel, prepare a solution of isobutyryl chloride in anhydrous dichloromethane.

-

Add the isobutyryl chloride solution dropwise to the reaction mixture at 0°C over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for another 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and pour it into a separatory funnel containing 2M hydrochloric acid to neutralize the excess pyridine.

-

Separate the organic layer and wash it sequentially with 2M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

2.2. Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Applications

Acyl derivatives of Meldrum's acid, such as the isobutyryl derivative, are highly versatile intermediates in organic synthesis. Their utility stems from the high reactivity of the Meldrum's acid moiety.

3.1. Generation of Acyl Ketenes

One of the most significant applications of acyl Meldrum's acids is their use as precursors for acyl ketenes upon thermolysis. The thermal decomposition of this compound results in the elimination of acetone and carbon dioxide to generate a highly reactive isobutyrylketene intermediate. This ketene can then participate in various cycloaddition reactions or react with nucleophiles.

3.2. Synthesis of Heterocyclic Compounds

This compound is a valuable building block for the synthesis of a wide range of heterocyclic compounds. The 1,3-dicarbonyl unit within the molecule can react with various dinucleophiles to form five, six, and seven-membered rings. For instance, it can react with hydrazines to form pyrazolidinones or with amidines to form pyrimidinediones.[2]

3.3. Signaling Pathway Diagram of a Typical Reaction

The following diagram illustrates the general reaction pathway for the thermolysis of this compound and the subsequent reaction of the generated ketene with a generic nucleophile.

Caption: Thermolysis of this compound to form a ketene intermediate.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its straightforward preparation and high reactivity make it an important building block for the synthesis of complex molecules, particularly heterocyclic compounds with potential applications in drug discovery and materials science. The protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Acidity of Isobutyryl Meldrum's Acid and its Progenitor

This technical guide provides a comprehensive analysis of the acidity of Isobutyryl Meldrum's Acid, contextualized by a detailed examination of its parent compound, Meldrum's acid. The document is intended for researchers, scientists, and professionals in drug development, offering insights into the structural and electronic factors governing the pKa of these compounds, alongside detailed experimental protocols for its determination.

Executive Summary

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is renowned for its exceptionally high acidity, with a pKa value that is orders of magnitude lower than its acyclic analogs. This property is crucial for its wide application in organic synthesis. When the acidic C5 proton is substituted, as in this compound, the molecule's acidic character fundamentally changes. This guide elucidates the origins of Meldrum's acid's acidity and discusses the nature of acidity in its 5-acyl derivatives, which exist predominantly as highly acidic enol tautomers.

The Acidity of Meldrum's Acid

Meldrum's acid exhibits an unusually low pKa for a carbon acid, a phenomenon that has been the subject of extensive study. Its acidity is comparable to that of carboxylic acids.

Quantitative Acidity Data

The acidity of Meldrum's acid is best understood in comparison to other related dicarbonyl compounds. The table below summarizes key pKa values.

| Compound | Structure | Solvent | pKa |

| Meldrum's Acid | 2,2-dimethyl-1,3-dioxane-4,6-dione | Water | ~4.97[1][2][3][4][5] |

| Dimedone | 5,5-dimethylcyclohexane-1,3-dione | Water | ~5.23[6] |

| Diethyl Malonate | Diethyl propanedioate | Water | ~13.0[6] |

| Dimethyl Malonate | Dimethyl propanedioate | DMSO | ~15.9[3] |

| Acetic Acid | Ethanoic Acid | Water | ~4.76[6] |

Factors Contributing to High Acidity

The remarkable acidity of Meldrum's acid is not due to a single factor but a confluence of structural and electronic effects that stabilize its conjugate base.

-

Conformational Rigidity: The six-membered ring of Meldrum's acid is locked into a rigid, boat-like conformation.[6] This geometry enforces a specific alignment of the C-H bond at the C5 position with the π-systems of the adjacent carbonyl groups.

-

Enhanced Resonance Delocalization: Upon deprotonation, the resulting negative charge on the C5 carbon is extensively delocalized onto the two carbonyl oxygen atoms. The rigid structure ensures optimal orbital overlap for this resonance stabilization, which is a key contributor to the stability of the conjugate base.[6]

-

Unique Stereoelectronic Effects: Advanced theoretical studies have revealed that the ground state of Meldrum's acid possesses an unusually strong destabilization of the C-H bond.[2][3] This is attributed to the specific alignment of the σ* orbital of the C-H bond with the π* orbitals of the carbonyl groups, a consequence of the rigid cyclic structure.[7][8] This pre-existing strain is relieved upon deprotonation, lowering the energy barrier for ionization.

The interplay of these factors is visualized in the diagram below.

References

- 1. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 3. Meldrum's acid [chem-is-you.blogspot.com]

- 4. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. New insight on the origin of the unusual acidity of Meldrum's acid from ab initio and combined QM/MM simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

Methodological & Application

Application Notes and Protocols: Isobutyryl Meldrum's Acid in β-Keto Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyryl Meldrum's acid is a highly versatile reagent in organic synthesis, primarily employed as a stable and reactive precursor for the generation of isobutyrylacetic acid esters, commonly known as β-keto esters. These esters are valuable intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and other complex organic molecules. The use of Meldrum's acid derivatives offers a reliable and often high-yielding alternative to traditional methods of β-keto ester synthesis, such as the Claisen condensation.

The general strategy involves a two-step sequence: the acylation of Meldrum's acid with an isobutyryl source to form this compound, followed by alcoholysis with a desired alcohol to yield the corresponding β-keto ester. This method allows for the introduction of various ester functionalities, from simple methyl and ethyl esters to more complex moieties like benzyl and tert-butyl esters, providing significant synthetic flexibility.

Signaling Pathways and Logical Relationships

The synthesis of β-keto esters from this compound follows a straightforward logical progression. The key steps are the formation of the acyl Meldrum's acid intermediate and its subsequent reaction with an alcohol.

Caption: General reaction pathway for β-keto ester synthesis.

Experimental Workflow

The overall experimental workflow for the synthesis of β-keto esters using this compound can be visualized as a sequential process involving reaction setup, execution, workup, and purification.

Caption: Experimental workflow for β-keto ester synthesis.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of various β-keto esters from acyl Meldrum's acids. While specific data for this compound is limited in the literature, the data for analogous acyl Meldrum's acids provides a strong predictive framework.

| Acyl Group | Alcohol | Solvent | Reaction Time | Yield (%) | Reference |

| Phenylacetyl | Methanol | Methanol | 2.5 h | 82 | [1] |

| Acetyl | Benzyl Alcohol | Benzene | 18 h | 60 | |

| General Acyl | Methanol/Ethanol | Methanol/Ethanol | Reflux | Good to Excellent | [1] |

| General Acyl | Benzyl Alcohol | Benzene | Reflux | Good to Excellent | [1] |

| General Acyl | tert-Butanol | Benzene | Reflux | Generally low/unsuccessful |

Detailed Experimental Protocols

The following protocols are based on established procedures for the acylation of Meldrum's acid and subsequent alcoholysis, adapted for the synthesis of isobutyryl β-keto esters.[1]

Protocol 1: Synthesis of this compound

Materials:

-

Meldrum's acid (1.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine (2.4 eq)

-

Isobutyryl chloride (1.0 eq)

-

2 N Hydrochloric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with a dropping funnel and magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0 °C.

-

With stirring, add anhydrous pyridine (2.4 eq) to the solution over a period of 10 minutes.

-

Prepare a solution of isobutyryl chloride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring the mixture at 0 °C for 1 hour, followed by 1 hour at room temperature.

-

Dilute the reaction mixture with dichloromethane and pour it into a separatory funnel containing 2 N hydrochloric acid and crushed ice.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash twice with 2 N hydrochloric acid, followed by a wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude this compound as a solid. This product is often used in the next step without further purification.

Protocol 2: Synthesis of Methyl Isobutyrylacetate

Materials:

-

Crude this compound (from Protocol 1)

-

Anhydrous methanol

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Place the crude this compound in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Add a sufficient amount of anhydrous methanol to dissolve the solid.

-

Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the methanol using a rotary evaporator.

-

Purify the residual oil by distillation under reduced pressure to obtain pure methyl isobutyrylacetate.

Protocol 3: Synthesis of Ethyl Isobutyrylacetate

Materials:

-

Crude this compound (from Protocol 1)

-

Anhydrous ethanol

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Follow the procedure for Protocol 2, substituting anhydrous ethanol for anhydrous methanol.

Protocol 4: Synthesis of Benzyl Isobutyrylacetate

Materials:

-

Crude this compound (from Protocol 1)

-

Anhydrous benzene or toluene

-

Benzyl alcohol (approx. 3 eq)

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Silica gel column for chromatography

Procedure:

-

Place the crude this compound in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Add anhydrous benzene or toluene, followed by benzyl alcohol (approximately 3 equivalents).

-

Heat the mixture to reflux and maintain until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the solvent using a rotary evaporator.

-

Purify the residue by silica gel column chromatography to isolate the benzyl isobutyrylacetate.

Application Notes

-

Purity of Reagents: The use of anhydrous solvents and freshly distilled reagents is crucial for achieving high yields, particularly in the acylation step.

-

Reaction with Hindered Alcohols: The synthesis of β-keto esters with sterically hindered alcohols, such as tert-butanol, via this method is often challenging and may result in low to no yield of the desired product. Alternative synthetic routes should be considered for these targets.

-

Purification: While simple β-keto esters like the methyl and ethyl esters can often be purified by distillation, higher boiling esters such as the benzyl ester typically require purification by column chromatography.

-

Drug Development Applications: The β-keto ester moiety is a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The isobutyryl group, in particular, can be found in a number of drug candidates and natural products, making this synthetic route highly relevant for medicinal chemistry and drug development programs.

References

Application Notes: Acylation with Isobutyryl Meldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, prized for the high acidity of the methylene protons at the C5 position (pKa ≈ 4.97).[1][2] This reactivity makes it an excellent substrate for C-acylation reactions. Acylation with isobutyryl chloride introduces a branched four-carbon acyl group, yielding 5-isobutyryl-2,2-dimethyl-1,3-dioxane-4,6-dione, often referred to as Isobutyryl Meldrum's Acid. This product is a stable, crystalline solid that serves as a valuable intermediate for the synthesis of more complex molecules.[3]

Acyl Meldrum's acids are synthetic equivalents of highly reactive acylketenes.[2][4] Upon thermolysis, they eliminate acetone and carbon dioxide to generate these ketene intermediates in situ, which can then be trapped by various nucleophiles or participate in cycloaddition reactions.[2][5] Furthermore, the direct reaction of this compound with nucleophiles like alcohols or amines leads to the formation of β-keto esters and β-keto amides, respectively, which are crucial building blocks in the pharmaceutical industry.[6][7]

Mechanism of Acylation

The acylation of Meldrum's acid is a straightforward and high-yielding reaction. The mechanism involves the deprotonation of the acidic C5 proton by a mild base, typically pyridine, to form a highly nucleophilic enolate. This enolate then undergoes a nucleophilic acyl substitution reaction with an acyl chloride, such as isobutyryl chloride. The reaction proceeds efficiently, generally resulting in exclusively mono-acylation.[3] The resulting product, this compound, exists predominantly in its more stable enol tautomer, stabilized by an intramolecular hydrogen bond.[3]

Caption: Mechanism of Acylation of Meldrum's Acid with Isobutyryl Chloride.

Experimental Protocols

Protocol 1: Synthesis of 5-Isobutyryl-2,2-dimethyl-1,3-dioxane-4,6-dione

This protocol is adapted from established procedures for the acylation of Meldrum's acid.[6][8]

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Isobutyryl chloride, freshly distilled

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

2 N Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottomed flask, flame-dried

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen or Argon inlet

-

Ice bath or cryocooler

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve Meldrum's acid (1.0 eq.) in anhydrous dichloromethane (approx. 7 mL per gram of Meldrum's acid).

-

Cooling and Base Addition: Cool the solution to 0°C using an ice bath. Under a nitrogen atmosphere, add anhydrous pyridine (2.0-2.5 eq.) to the stirred solution over 10 minutes.

-

Acyl Chloride Addition: Prepare a solution of isobutyryl chloride (1.0 eq.) in anhydrous dichloromethane (approx. 3 mL per mL of acyl chloride). Add this solution dropwise to the reaction mixture via the dropping funnel over 1-2 hours, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, continue stirring the mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional hour. The mixture will typically become cloudy and orange.

-

Workup - Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing ice-cold 2 N HCl (approx. 6 mL per gram of starting Meldrum's acid).

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine all organic layers and wash sequentially with 2 N HCl (twice) and then with saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ether-hexane or dichloromethane-hexane) to yield the pure 5-isobutyryl-2,2-dimethyl-1,3-dioxane-4,6-dione as a solid.[6]

Caption: Experimental Workflow for the Synthesis of this compound.

Data Presentation

The acylation of Meldrum's acid with various acyl chlorides is a robust reaction that consistently provides high yields. Below is a summary of representative yields reported in the literature for this type of transformation.

| Acyl Chloride | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetyl Chloride | Pyridine (2.5) | Dichloromethane | 0 to RT | 2 | 85-93 (crude) | [6] |

| Acetyl Chloride | Pyridine (2.1) | Dichloromethane | -25 to 0 | 4 | ~90 (crude) | [8] |

| General Acyl Chlorides | Pyridine (2.0) | Dichloromethane | 0 to RT | 2 | ~95-100 | [3] |

| Arylacetic Acids* | CDI, Pyridine | Chloroform | 0 to RT | - | 60-78 | [9] |

*Note: This entry uses the corresponding carboxylic acid activated with 1,1'-carbonyldiimidazole (CDI) instead of the acyl chloride.

References

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Isobutyryl Meldrum's Acid in Heterocyclic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, renowned for the high acidity of its C5 methylene protons (pKa ≈ 4.9 in water) and its utility as a building block for various molecular scaffolds.[1][2][3] Isobutyryl Meldrum's acid, an acylated derivative, serves as a key intermediate in the synthesis of a wide array of heterocyclic compounds. Its unique reactivity allows for the construction of complex molecular architectures, making it a valuable tool in medicinal chemistry and drug development for the synthesis of biologically active molecules.[4][5] This document provides detailed application notes and protocols for the use of this compound in heterocyclic synthesis.

Core Concepts and Reactivity

The synthetic utility of this compound stems from two primary modes of reactivity:

-

Reactions at the C5 Position: The activated methylene group at the C5 position can be readily deprotonated to form a stable enolate, which can participate in various carbon-carbon bond-forming reactions.[1]

-

Thermal Decomposition to Ketenes: Upon heating, acyl Meldrum's acids, including the isobutyryl derivative, undergo thermal decomposition to generate highly reactive ketene intermediates along with acetone and carbon dioxide.[6] These ketenes can then participate in cycloaddition and acylation reactions.

I. Synthesis of this compound

The preparation of this compound is a crucial first step and is typically achieved through the acylation of Meldrum's acid.

Experimental Protocol: Acylation of Meldrum's Acid

This protocol is a general procedure for the acylation of Meldrum's acid, which can be adapted for the synthesis of this compound by using isobutyryl chloride.

Materials:

-

Meldrum's acid

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous pyridine

-

Isobutyryl chloride

-

2 N Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottomed flask equipped with a dropping funnel and magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a 300-mL round-bottomed flask, dissolve recrystallized Meldrum's acid (0.165 mol) in anhydrous dichloromethane (65 mL).[7]

-

Cool the flask in an ice bath and add anhydrous pyridine (0.40 mol) with stirring under an argon atmosphere over a 10-minute period.[7]

-

To the resulting clear solution, add a solution of freshly distilled isobutyryl chloride (0.16 mol) in anhydrous dichloromethane (50 mL) over a 2-hour period.[7]

-

After the addition is complete, stir the reaction mixture for 1 hour at 0°C, and then for an additional hour at room temperature.[7]

-

Dilute the reaction mixture with dichloromethane (35 mL) and pour it into 100 mL of 2 N hydrochloric acid containing crushed ice.[7]

-

Separate the organic phase, and extract the aqueous layer twice with 25-mL portions of dichloromethane.[7]

-

Combine the organic phases, wash twice with 25-mL portions of 2 N hydrochloric acid and once with 30 mL of saturated sodium chloride solution, and then dry over anhydrous sodium sulfate.[7]

-

Remove the solvent using a rotary evaporator to yield the crude this compound as a solid.[7] The product can be further purified by recrystallization if necessary.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

II. Application in the Synthesis of 4-Pyrones

This compound is a valuable precursor for the synthesis of substituted γ-pyrones. The general strategy involves the thermal generation of an acyl ketene from the acylated Meldrum's acid, followed by a cycloaddition reaction with a vinyl ether.

Experimental Protocol: Synthesis of 2-Isopropyl-4-pyrone

This protocol describes a general route to unsymmetrically substituted γ-pyrones.

Materials:

-

Crude this compound

-

Butyl vinyl ether

-

Toluene

-

Tetrahydrofuran (THF)

-

Water

-

p-Toluenesulfonic acid

-

Sodium bicarbonate (solid)

Procedure:

-

In a 1000-mL round-bottomed flask equipped with a stir bar and a reflux condenser, charge the crude this compound, butyl vinyl ether (80 mL), and toluene (287 mL).[8]

-

Heat the reaction mixture to 80°C for 7 hours.[8]

-

Remove the volatile components under reduced pressure.[8]

-

To the residue, add tetrahydrofuran (765 mL), water (191 mL), and p-toluenesulfonic acid (2.7 g).[8]

-

Heat the mixture to reflux for 18 hours.[8]

-

Quench the reaction with solid sodium bicarbonate (10 g) and stir for 15 minutes at 25°C.[8]

-

The product, 2-isopropyl-4-pyrone, can then be isolated and purified using standard techniques such as column chromatography.

Reaction Pathway for 4-Pyrone Synthesis

Caption: General pathway for the synthesis of 4-pyrones.

III. Application in the Synthesis of Tetrahydroquinolin-2-ones

Acyl Meldrum's acids, including the isobutyryl derivative, can be used in a one-pot reaction for the synthesis of tetrahydroquinolin-2-one derivatives, which are important scaffolds in medicinal chemistry.

Experimental Protocol: One-Pot Synthesis of Tetrahydroquinolin-2-one Derivatives

This method involves the reaction between an enaminone and an acylating agent (this compound), followed by electrophilic cyclization.[9]

Materials:

-

Enaminone (e.g., 3-amino-5,5-dimethylcyclohex-2-en-1-one)

-

This compound

-

Polyphosphoric acid (PPA)

-

Appropriate solvent (e.g., anhydrous toluene)

Procedure:

-

In a reaction vessel, dissolve the enaminone in an anhydrous solvent.

-

Add this compound to the solution. The reaction between the enaminone and the acyl Meldrum's acid forms an enamide intermediate.[9]

-

Following the formation of the enamide, add polyphosphoric acid to catalyze the electrophilic cyclization.[9]

-

The reaction mixture is typically heated to facilitate the cyclization.

-

After the reaction is complete, the mixture is worked up by quenching with a base and extracting the product.

-

The final tetrahydroquinolin-2-one derivative is purified by chromatography or recrystallization.

Logical Relationship in Tetrahydroquinolin-2-one Synthesis

Caption: One-pot synthesis of tetrahydroquinolin-2-ones.

IV. Data Summary